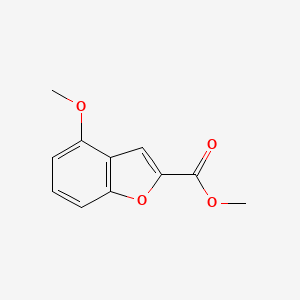

Methyl 4-methoxybenzofuran-2-carboxylate

Description

General Overview of Benzofuran (B130515) Derivatives in Academic Research

Benzofuran and its derivatives are a versatile class of heterocyclic compounds that have garnered considerable attention in academic research due to their wide array of biological activities. rsc.orgrsc.org The benzofuran nucleus is a key structural motif in many natural products and synthetic compounds with significant pharmacological properties. researchgate.net Researchers have extensively explored the synthesis and biological evaluation of these derivatives, revealing their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. rsc.orgrsc.org The diverse biological activities stem from the ability of the benzofuran scaffold to interact with various biological targets. researchgate.net Numerous synthetic methodologies have been developed to construct the benzofuran ring system, reflecting the ongoing interest in this privileged scaffold. unimi.itnih.gov

Significance of Methoxybenzofuran Core Structures in Chemical Science

The introduction of a methoxy (B1213986) group onto the benzofuran core can significantly influence the molecule's electronic properties and biological activity. The methoxy group is a common substituent in many biologically active natural products and pharmaceutical agents. libretexts.org In the context of benzofuran chemistry, the position and number of methoxy groups can modulate the compound's therapeutic potential. For instance, methoxy-substituted benzofurans have been investigated for their efficacy in treating conditions like senile osteoporosis. mdpi.comnih.gov The methoxy group can affect a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, making it a crucial functional group in drug design and medicinal chemistry. libretexts.org

Scope and Research Focus on Methyl 4-methoxybenzofuran-2-carboxylate

This article focuses specifically on the chemical compound this compound. While the broader class of benzofurans is widely studied, this particular derivative serves as a case study to understand the interplay of the benzofuran core, a methoxy substituent at the 4-position, and a methyl carboxylate group at the 2-position. The subsequent sections will provide a detailed account of its chemical and physical properties, spectroscopic data, and known research applications, based on available scientific literature.

Chemical and Physical Properties

The fundamental properties of a chemical compound are crucial for its application and handling. The following table summarizes the known physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 1207-44-9 | uem.brnih.gov |

| Molecular Formula | C₁₁H₁₀O₄ | uem.br |

| Molecular Weight | 206.19 g/mol | uem.br |

| Melting Point | 99-100 °C | uem.br |

| Boiling Point (Predicted) | 301.4±22.0 °C | uem.br |

| Density (Predicted) | 1.225±0.06 g/cm³ | uem.br |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of chemical compounds. While specific experimental spectra for this compound are not widely published in readily accessible databases, typical spectral features for related benzofuran structures can be inferred.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 6-hydroxy-2-methylbenzofuran-4-carboxylic acid methyl ester, shows characteristic signals for the aromatic protons, the furan (B31954) ring proton, the methyl ester protons, and the methyl group on the furan ring. unimi.it For this compound, one would expect distinct signals for the three aromatic protons, a singlet for the furan proton at C3, a singlet for the methoxy group protons, and a singlet for the methyl ester protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule. For a similar benzofuran derivative, the spectrum displayed distinct peaks for the aromatic carbons, the furan ring carbons, the ester carbonyl carbon, and the methyl carbons. unimi.it In the case of this compound, one would anticipate signals corresponding to the eleven carbon atoms in their unique chemical environments.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For a related benzofuran ester, the ESI-MS spectrum showed the expected molecular ion peak. unimi.it For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight of 206.19.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a similar benzofuran derivative exhibited characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, the C=O stretching of the ester, and the C-O stretching of the ether and ester groups. unimi.it A similar pattern of absorption bands would be expected for this compound.

Research and Applications

Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. researchgate.netscispace.com While specific research applications for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential areas of investigation. The benzofuran-2-carboxylate core is a common feature in molecules with potential anticancer and central nervous system activities. nih.gov Furthermore, methoxy-substituted benzoyl derivatives have been explored as antitubulin agents. nih.gov The presence of the methoxy and methyl carboxylate groups on the benzofuran scaffold of this compound makes it an interesting candidate for synthesis and biological evaluation in various drug discovery programs. mdpi.comnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10O4 |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

methyl 4-methoxy-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C11H10O4/c1-13-8-4-3-5-9-7(8)6-10(15-9)11(12)14-2/h3-6H,1-2H3 |

InChI Key |

XZVLNDRTNJDQHS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=C(O2)C(=O)OC |

Origin of Product |

United States |

Derivatization and Structural Modification of Methyl 4 Methoxybenzofuran 2 Carboxylate

Esterification and Amidation Pathways

The ester functionality at the C-2 position of Methyl 4-methoxybenzofuran-2-carboxylate is a prime site for initial derivatization. Standard hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-methoxybenzofuran-2-carboxylic acid, opens up pathways for a variety of subsequent modifications.

Esterification: The resulting carboxylic acid can be re-esterified with a wide range of alcohols under acidic conditions (Fischer esterification) or by using coupling agents to introduce different alkyl or aryl ester groups. This allows for a systematic investigation of the impact of the ester group's size and nature on the molecule's properties.

A general scheme for these transformations is presented below:

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. NaOH, H₂O/MeOH, Δ2. H⁺ | 4-methoxybenzofuran-2-carboxylic acid |

| 4-methoxybenzofuran-2-carboxylic acid | R-OH, H⁺ catalyst, Δ | Alkyl/Aryl 4-methoxybenzofuran-2-carboxylate |

| 4-methoxybenzofuran-2-carboxylic acid | R¹R²NH, EDC, HOBt, DMF | N,N-disubstituted-4-methoxybenzofuran-2-carboxamide |

Substitution Reactions on the Benzofuran (B130515) Nucleus

The benzofuran ring system is amenable to substitution reactions, which can be directed to specific positions based on the electronic nature of the existing substituents and the reaction conditions employed.

The methoxy (B1213986) group at the C-4 position is an ortho-, para-directing and activating group, while the methoxycarbonyl group at the C-2 position is a deactivating group. This electronic interplay directs incoming electrophiles primarily to the C-5 and C-7 positions of the benzene (B151609) ring.

Common electrophilic aromatic substitution reactions include:

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent. For example, studies on the bromination of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid have shown that electrophilic substitution of a bromine atom occurs at the C-4 position, ortho to the activating hydroxyl group. nih.gov A similar regioselectivity would be expected for the halogenation of this compound, favoring substitution at the C-5 and C-7 positions.

Nitration: Introduction of a nitro group can be accomplished using a mixture of concentrated nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups onto the aromatic ring, typically using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride. The regioselectivity would again be directed by the existing substituents.

Direct nucleophilic aromatic substitution on the electron-rich benzofuran ring is generally difficult. However, if the ring is first substituted with a good leaving group, such as a halogen, at an activated position, subsequent nucleophilic displacement becomes feasible. For instance, a bromo-substituted derivative could potentially undergo reactions with nucleophiles like amines, alkoxides, or thiolates, particularly in the presence of a suitable catalyst.

Introduction of Diverse Heterocyclic and Aromatic Moieties

Modern cross-coupling reactions provide powerful tools for the introduction of a wide array of heterocyclic and aromatic substituents onto the benzofuran core. To utilize these methods, a halo-substituted derivative of this compound is typically required as a starting material.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between a halide (e.g., a bromo-substituted benzofuran) and a boronic acid or ester is a versatile method for forming carbon-carbon bonds. This allows for the introduction of various aryl and heteroaryl groups. Research on the Suzuki coupling of methyl 5-bromobenzofuran-2-carboxylates with different arylboronic acids has demonstrated the feasibility of this approach to generate 5-arylbenzofuran-2-carboxylates. rsc.org

Heck-Mizoroki Coupling: This reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base, enabling the introduction of alkenyl substituents.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines, including various heterocyclic amines, onto the benzofuran ring.

The general approach for these coupling reactions is outlined in the following table:

| Reaction Type | Coupling Partners | Catalyst/Conditions | Product Type |

| Suzuki-Miyaura | Halo-benzofuran + Aryl/Heteroarylboronic acid | Pd catalyst, Base | Aryl/Heteroaryl-substituted benzofuran |

| Heck-Mizoroki | Halo-benzofuran + Alkene | Pd catalyst, Base | Alkenyl-substituted benzofuran |

| Buchwald-Hartwig | Halo-benzofuran + Amine/Heterocycle | Pd catalyst, Base | Amino/Heterocyclyl-substituted benzofuran |

Advanced Spectroscopic Elucidation and Structural Characterization

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry serves as a pivotal analytical technique for the determination of the molecular mass and the elucidation of the structural characteristics of organic compounds through the analysis of their fragmentation patterns. For Methyl 4-methoxybenzofuran-2-carboxylate, this technique provides crucial insights into its molecular composition and the stability of its various substructures.

The molecular formula of this compound is C₁₁H₁₀O₄, corresponding to a molecular weight of 206.19 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 206. This peak, arising from the removal of a single electron, confirms the molecular mass of the compound.

While specific, experimentally determined mass spectral data for this compound is not widely available in public spectral databases, a detailed fragmentation pattern can be predicted based on the established principles of mass spectrometry and the known behavior of related benzofuran (B130515), methoxyaromatic, and methyl ester compounds. The fragmentation of the molecular ion is expected to proceed through several key pathways, initiated by the weakest bonds and leading to the formation of stable carbocations and neutral losses.

One of the primary fragmentation pathways for a methyl ester is the loss of the methoxy (B1213986) group (•OCH₃) from the ester functionality, resulting in the formation of a stable acylium ion. For this compound, this would correspond to the loss of a radical of 31 atomic mass units (amu), leading to a significant peak at m/z 175.

Another characteristic fragmentation involves the loss of the entire methoxycarbonyl group (•COOCH₃), which has a mass of 59 amu. This would result in a fragment ion at m/z 147, corresponding to the 4-methoxybenzofuranyl cation.

The methoxy group attached to the benzene (B151609) ring can also undergo fragmentation. A common pathway for methoxyaromatic compounds is the loss of a methyl radical (•CH₃), with a mass of 15 amu, to form a more stable phenoxide-type radical cation. This would produce a fragment ion at m/z 191. Subsequent loss of a molecule of carbon monoxide (CO), with a mass of 28 amu, from this ion could then lead to a fragment at m/z 163.

Further fragmentation of the benzofuran ring system itself can also occur, although this typically requires higher energy. These fragmentations can lead to a variety of smaller ions, providing a more detailed fingerprint of the molecule's structure.

The predicted fragmentation pattern provides a valuable tool for the identification and structural confirmation of this compound in analytical samples. The key fragment ions are summarized in the table below.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 206 | [C₁₁H₁₀O₄]⁺˙ (Molecular Ion) | - |

| 191 | [C₁₀H₇O₄]⁺ | •CH₃ |

| 175 | [C₁₀H₇O₃]⁺ | •OCH₃ |

| 163 | [C₉H₇O₃]⁺ | •CH₃, CO |

| 147 | [C₉H₇O₂]⁺ | •COOCH₃ |

It is important to note that the relative intensities of these fragment ions would depend on the specific conditions of the mass spectrometry experiment, such as the ionization energy. The base peak in the spectrum would correspond to the most stable fragment ion formed.

Computational and Theoretical Insights into this compound Remain Elusive

Therefore, it is not possible to provide a detailed article on the Density Functional Theory (DFT) calculations, electronic structure analysis, or other computational studies as outlined in the initial request. The specific data required to discuss geometry optimization, bond lengths and angles, Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) surfaces, and quantum chemical descriptors for this compound has not been publicly documented.

Computational chemistry is a powerful tool for predicting the behavior of molecules. Techniques like DFT are used to determine the three-dimensional arrangement of atoms (geometry optimization) and to analyze the electronic structure, which governs a molecule's reactivity. Key aspects of this analysis include:

Geometry Optimization and Conformational Analysis: This process identifies the most stable arrangement of atoms in a molecule, its conformation, which is crucial for understanding its interactions with other molecules.

Bond Lengths and Bond Angles: These fundamental parameters define the molecular structure and are essential for a detailed understanding of the molecule's geometry.

Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how a molecule will react. The energy gap between them (HOMO-LUMO gap) is an indicator of molecular stability.

Molecular Electrostatic Potential (MEP) Surface Analysis: This analysis provides a visual representation of the charge distribution on a molecule, highlighting electron-rich and electron-poor regions, which are indicative of potential sites for electrophilic and nucleophilic attack.

Quantum Chemical Descriptors: These are numerical values derived from the electronic structure that quantify various aspects of a molecule's reactivity, such as its hardness, softness, and electrophilicity.

While the framework for such a computational study is well-established, the specific application to this compound has not been reported in the accessible scientific literature. Future research in the field of computational chemistry may address this knowledge gap, providing valuable insights into the properties and potential applications of this compound.

Computational and Theoretical Studies on Methyl 4 Methoxybenzofuran 2 Carboxylate

Vibrational Spectra Simulation and Potential Energy Distribution (PED) Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental tool for the structural elucidation of molecules. Computational simulations of these spectra, primarily through Density Functional Theory (DFT), have become indispensable for the accurate assignment of vibrational modes. For a molecule like Methyl 4-methoxybenzofuran-2-carboxylate, a theoretical vibrational analysis would typically be performed using a method such as B3LYP with a 6-311++G(d,p) basis set. researchgate.netnih.gov This level of theory has been shown to provide excellent agreement between calculated and experimental vibrational frequencies for related benzofuran (B130515) compounds. researchgate.net

The process begins with the optimization of the molecule's geometry to find its most stable conformation. Following this, the harmonic vibrational frequencies are calculated. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, they are typically scaled by an empirical factor to improve correspondence with experimental data.

A crucial component of the analysis is the Potential Energy Distribution (PED) analysis. PED provides a detailed description of each vibrational mode by quantifying the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to that mode. This allows for unambiguous assignments of the spectral bands.

For this compound, the vibrational spectrum would be characterized by several key regions:

High-frequency region (above 3000 cm⁻¹): This region would be dominated by C-H stretching vibrations of the aromatic ring and the methyl groups of the methoxy (B1213986) and carboxylate moieties.

Mid-frequency region (1600-1800 cm⁻¹): A strong band corresponding to the C=O stretching of the ester group is expected in this region, typically around 1700-1750 cm⁻¹. A splitting of this carbonyl group frequency may be observed due to Fermi-resonance. nih.gov Aromatic C=C stretching vibrations would also appear in this range.

Fingerprint region (below 1600 cm⁻¹): This complex region would contain a multitude of coupled vibrations, including C-O stretching of the furan (B31954) ring, methoxy group, and ester, as well as in-plane and out-of-plane C-H bending modes.

A hypothetical PED analysis for some key vibrational modes is presented in the interactive table below, based on studies of similar benzofuran derivatives. researchgate.netnih.gov

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment | Potential Energy Distribution (PED) % |

| ~3100 | Aromatic C-H Stretch | C-H str (95) |

| ~2950 | Methyl C-H Asymmetric Stretch | C-H asym str (98) |

| ~1720 | Carbonyl C=O Stretch | C=O str (85), C-O str (10) |

| ~1610 | Aromatic C=C Stretch | C=C str (70), C-H bend (15) |

| ~1250 | Aryl-O-C Asymmetric Stretch | C-O-C asym str (60), C-C str (25) |

| ~1050 | Methoxy C-O Stretch | C-O str (75), CH₃ rock (15) |

Note: The data in this table is illustrative and based on computational studies of analogous benzofuran compounds. The actual values for this compound would require specific calculations.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules, particularly those with extended π-conjugated systems and electron-donating and -accepting groups, can exhibit substantial NLO responses. Benzofuran derivatives have been investigated as potential NLO materials due to the electron-rich nature of the benzofuran ring system. physchemres.orgnih.gov

The NLO properties of a molecule are primarily determined by its hyperpolarizability. The first-order hyperpolarizability (β) is responsible for second-order NLO phenomena like second-harmonic generation. Theoretical calculations, again often employing DFT methods, are a powerful tool for predicting the NLO properties of new materials. nih.gov

For this compound, the methoxy group (-OCH₃) at the 4-position acts as an electron-donating group, while the methyl carboxylate group (-COOCH₃) at the 2-position is an electron-withdrawing group. This donor-acceptor substitution pattern across the π-conjugated benzofuran scaffold is expected to enhance the molecule's NLO response. The intramolecular charge transfer from the donor to the acceptor upon excitation is a key factor contributing to a large hyperpolarizability.

Computational studies on similar benzofuran derivatives have shown that the magnitude of the first-order hyperpolarizability is sensitive to the nature and position of substituents. physchemres.orgnih.gov The theoretical evaluation of the NLO properties of this compound would involve the calculation of the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) using a suitable DFT functional and basis set. nih.gov

A hypothetical comparison of the calculated NLO properties of this compound with a parent benzofuran molecule is presented in the interactive table below.

| Property | Benzofuran (Reference) | This compound (Predicted) |

| Dipole Moment (μ) in Debye | Low | Moderate to High |

| Polarizability (α) in esu | Moderate | High |

| First-order Hyperpolarizability (β) in esu | Low | Significantly Enhanced |

Note: The data in this table is qualitative and illustrative, based on general principles and findings from computational studies on substituted benzofurans. Actual values would need to be determined through specific quantum chemical calculations. The HOMO-LUMO energy gap is also a critical parameter, with a smaller gap generally correlating with higher polarizability and a larger NLO response. researchgate.net

Molecular Modeling and Docking Simulations for Interaction Mechanisms (non-biological target-specific unless mechanistic)

Molecular modeling and docking simulations are powerful computational techniques used to predict the preferred orientation and binding affinity of one molecule to another. While extensively used in drug discovery to study protein-ligand interactions, these methods are also valuable for understanding the interaction mechanisms of molecules with various materials and surfaces, which is relevant in fields like materials science and nanotechnology.

For this compound, molecular docking simulations could be employed to investigate its interactions with, for example, the surface of a nanoparticle, a polymer matrix, or a stationary phase in chromatography. These simulations would provide insights into the non-covalent interactions that govern the binding, such as hydrogen bonds, π-π stacking, and van der Waals forces.

A typical molecular docking study would involve:

Preparation of the receptor: Defining the target surface or molecule with which the interaction is to be studied.

Preparation of the ligand: Generating a 3D structure of this compound and optimizing its geometry.

Docking simulation: Using a docking algorithm to explore the possible binding poses of the ligand on the receptor surface and scoring these poses based on a scoring function that estimates the binding affinity.

The results of such simulations can reveal key interaction sites on the molecule. For this compound, the oxygen atoms of the methoxy and carboxylate groups could act as hydrogen bond acceptors, while the aromatic benzofuran ring could participate in π-π stacking interactions. Molecular electrostatic potential (MEP) maps can be calculated to visualize the electron density distribution and predict regions of the molecule that are likely to engage in electrostatic interactions. nih.gov

The interactive table below summarizes the potential interaction sites of this compound and the types of interactions they might be involved in, as would be predicted by molecular modeling studies.

| Functional Group | Potential Interaction Type | Role in Interaction |

| Benzofuran Ring System | π-π Stacking, van der Waals | Interaction with other aromatic systems or surfaces. |

| Methoxy Group (-OCH₃) | Hydrogen Bond Acceptor, van der Waals | Interaction with hydrogen bond donors. |

| Ester Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | Strong interaction with hydrogen bond donors. |

| Ester Ether Oxygen (-O-) | Hydrogen Bond Acceptor | Weaker interaction with hydrogen bond donors. |

Note: This table is based on the chemical structure of the molecule and general principles of intermolecular interactions. Specific interaction mechanisms would depend on the nature of the binding partner.

Structure Activity Relationship Sar and Mechanistic Investigations of Methyl 4 Methoxybenzofuran 2 Carboxylate Derivatives

Positional Isomerism and Substituent Effects on Molecular Interactions

The biological activity of benzofuran (B130515) derivatives is highly sensitive to the nature and position of substituents on the benzofuran ring system. The placement of functional groups can dramatically alter the molecule's electronic properties, steric profile, and ability to form non-covalent interactions with biological targets. mdpi.com

Positional Isomerism: The location of the methoxy (B1213986) group on the benzene (B151609) ring of the benzofuran core is a critical determinant of activity. While the 4-methoxy isomer serves as a specific backbone, studies on related benzofurans show that shifting a substituent, such as a methoxy or hydroxyl group, to other positions (e.g., 5, 6, or 7) can significantly impact interactions with target proteins. For instance, the presence of methoxy groups at the 5- and 6-positions has been explored in the synthesis of cytotoxic agents. nih.gov

Substituent Effects: The introduction of different functional groups profoundly influences molecular interactions:

Hydrogen Bonding: The ester group at the C-2 position is a key feature, often acting as a hydrogen bond acceptor. mdpi.com The phenolic hydroxy group on some benzofuran derivatives has been found to be crucial for modulating anticancer activity, as it can act as a hydrogen bond donor, promoting favorable interactions with target sites. nih.gov Replacing this group with another hydrogen-bond donor may conserve activity, whereas replacement with a hydrogen-bond acceptor can alter it significantly. nih.gov

Electronic Effects: Electron-withdrawing groups, such as halogens (e.g., bromine), can increase the cytotoxic properties of benzofuran derivatives. researchgate.net The addition of a nitro group has been shown to boost activity by affecting the melting temperature of DNA. nih.gov Conversely, electron-donating groups can also modulate activity, depending on the specific biological target.

Steric and Hydrophobic Effects: The addition of bulky groups can either enhance binding through increased hydrophobic interactions or hinder it due to steric clashes. For example, incorporating hydrophilic groups like piperidine (B6355638) can improve the physicochemical properties of the compound. nih.gov In a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, a methyl (-CH3) substitution at the R2 position of the N-phenyl ring exhibited the most potent neuroprotective action, suggesting a favorable steric and electronic contribution at that position. researchgate.net

The interplay of these effects is complex, and the optimal substitution pattern is highly dependent on the specific topology and chemical environment of the target's binding site.

Rational Design Principles for Modulating Chemical Reactivity

The rational design of Methyl 4-methoxybenzofuran-2-carboxylate derivatives aims to fine-tune their chemical reactivity to enhance potency and selectivity for a specific biological target. This involves strategic structural modifications based on an understanding of SAR and reaction mechanisms.

Scaffold Hopping and Hybridization: A common strategy involves using the benzofuran core as a scaffold and attaching various pharmacophoric groups known to interact with specific targets. bepls.comnih.gov For instance, creating hybrid molecules that combine the benzofuran moiety with other active structures, like chalcones or 1,2,3-triazoles, has led to compounds with significant cytotoxic activity. mdpi.comresearchgate.net

Conformational Restriction: By introducing structural constraints, such as additional rings or bulky groups, the flexibility of the molecule can be reduced. This "conformational restriction" strategy can lock the molecule into a bioactive conformation that fits more precisely into the target's binding site, thereby increasing affinity and potency. nih.gov

Modulating Reaction Centers: The reactivity of the benzofuran ring system can be controlled by substituents. For example, halogenation of the benzofuran core provides synthetic handles for further modifications through transition-metal-catalyzed coupling reactions, allowing for the systematic exploration of the chemical space around the core structure. researchgate.net The C-2 carboxylate group can be converted to carboxamides, providing a versatile point for introducing diversity and modulating interactions. mdpi.com

These principles guide the iterative process of designing, synthesizing, and testing new derivatives to develop compounds with improved therapeutic potential.

Mechanistic Insights into Target Binding and Inhibition (cellular/molecular level)

Derivatives based on the benzofuran-2-carboxylate scaffold have been shown to inhibit a variety of biological targets, primarily enzymes implicated in disease pathways. Understanding the molecular mechanisms of this inhibition is key to developing more effective drugs.

Enzyme Inhibition: Many benzofuran derivatives exert their biological effects by inhibiting key enzymes.

Kinase Inhibition: Several studies have identified benzofuran derivatives as potent inhibitors of protein kinases, which are crucial regulators of cell signaling. For example, certain derivatives have shown excellent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. nih.govnih.gov Compound 8 was found to inhibit PI3K and VEGFR-2 with IC50 values of 2.21 nM and 68 nM, respectively. nih.gov

Histone Demethylase Inhibition: Lysine-specific demethylase 1 (LSD1) is an important target in cancer therapy. A series of benzofuran derivatives were designed as LSD1 inhibitors, with the representative compound 17i exhibiting an IC50 of 0.065 μM. nih.gov Molecular docking suggested that these compounds bind to the active site of LSD1. nih.gov

Phosphatase Inhibition: Benzofuran-2-carboxylic acid has been identified as a potent mimic of phosphotyrosine (pTyr), enabling the design of inhibitors for Lymphoid-tyrosine phosphatase (LYP), a key regulator in the T-cell receptor signaling pathway. The derivatives D34 and D14 were found to reversibly inhibit LYP with Ki values of 0.93 μM and 1.34 μM, respectively. nih.gov

The following table summarizes the inhibitory activity of selected benzofuran derivatives against various biological targets.

| Compound | Target | Inhibitory Activity | Reference |

|---|---|---|---|

| Compound 17i | LSD1 | IC50 = 0.065 µM | nih.gov |

| Compound 8 | PI3K | IC50 = 2.21 nM | nih.gov |

| Compound 8 | VEGFR-2 | IC50 = 68 nM | nih.gov |

| Compound 4b | VEGFR-2 | IC50 = 77.97 nM | nih.gov |

| Compound 16a | VEGFR-2 | IC50 = 45.4 nM | nih.gov |

| Compound D34 | LYP | Ki = 0.93 µM | nih.gov |

| Compound D14 | LYP | Ki = 1.34 µM | nih.gov |

Binding Modes: The binding of these inhibitors to their targets typically involves a combination of hydrogen bonds, hydrophobic interactions, and sometimes electrostatic interactions within the active site. For example, the ester or carboxamide group at the C-2 position is often crucial for forming hydrogen bonds with key residues in the target protein. mdpi.com

Correlation between Computational Predictions and Experimental Observations in SAR Studies

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the prediction of molecular properties and interactions, thereby guiding the synthesis of more potent and selective compounds. In the study of benzofuran derivatives, computational methods are frequently used to rationalize experimental findings and build predictive SAR models.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For benzofuran derivatives, docking studies have been successfully used to rationalize binding modes and explain observed SAR. nih.gov For instance, docking of potent benzofuran-based carbonic anhydrase inhibitors revealed interactions similar to those of co-crystallized ligands, supporting the experimental results. researchgate.net These studies help visualize how different substituents either enhance or disrupt key interactions within the binding pocket. nih.gov

3D-Quantitative Structure-Activity Relationship (3D-QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of dibenzofuran (B1670420) derivatives designed as PTP-MEG2 inhibitors, a 3D-QSAR pharmacophore model was generated. oncotarget.com This model revealed that features such as one ring aromatic (RA), three hydrophobic (Hyd), and two hydrogen bond acceptor (HBA) features were critical for binding to the active site, providing a clear roadmap for future design efforts. oncotarget.com

Correlation and Validation: A strong correlation between computational predictions and experimental results provides confidence in the underlying molecular model. In several studies on benzofuran derivatives, the biological impact of newly synthesized compounds was investigated through molecular docking simulations, and the computational results were found to be consistent with the experimental findings. researchgate.netnih.gov This synergy accelerates the drug design cycle by allowing researchers to prioritize the synthesis of compounds that are computationally predicted to be most active, saving time and resources.

Advanced Analytical Methodologies for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful and versatile analytical tool for the sensitive and selective determination of Methyl 4-methoxybenzofuran-2-carboxylate in complex matrices. This technique combines the superior separation capabilities of liquid chromatography with the precise mass identification of mass spectrometry, making it ideal for quantitative analysis at trace levels.

In a typical LC-MS/MS method for the analysis of benzofuran (B130515) derivatives, a reversed-phase C18 column is employed for chromatographic separation. shimadzu.com The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water, usually containing a small percentage of formic acid to facilitate protonation and enhance ionization efficiency. shimadzu.com

Electrospray ionization (ESI) is a commonly utilized ionization source for benzofuran compounds, as it is a soft ionization technique that typically produces a prominent protonated molecular ion [M+H]⁺, which is ideal for quantitative analysis. mdpi.com For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is employed, operating in multiple reaction monitoring (MRM) mode. This involves the selection of the precursor ion ([M+H]⁺) of this compound, its fragmentation in the collision cell, and the monitoring of a specific product ion. This process significantly reduces background noise and matrix interference.

The following table outlines a hypothetical, yet scientifically plausible, set of LC-MS/MS parameters for the quantitative analysis of this compound.

| Parameter | Condition |

|---|---|

| LC Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ | m/z 207.06 |

| Product Ion | Specific fragment for MRM |

High-Performance Liquid Chromatography (HPLC) for Purity and Compound Analysis

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a robust and widely used technique for determining the purity and concentration of this compound. This method is particularly valuable for quality control in synthetic processes and for the analysis of formulations where high concentrations of the analyte are expected.

Similar to LC-MS, reversed-phase chromatography is the preferred mode of separation for benzofuran derivatives. A C18 or C8 column provides excellent resolution and peak shape for these compounds. The mobile phase typically consists of a mixture of acetonitrile and water or methanol and water, which can be run in either isocratic or gradient mode depending on the complexity of the sample matrix and the number of impurities to be resolved.

UV detection is well-suited for the analysis of this compound due to the strong chromophoric nature of the benzofuran ring system. The selection of an appropriate detection wavelength, typically at the compound's maximum absorbance, ensures high sensitivity. For purity analysis, a photodiode array (PDA) detector can be advantageous as it provides spectral information across a range of wavelengths, which can help in identifying and distinguishing between the main compound and its impurities.

The following table presents a representative set of HPLC conditions for the analysis of this compound.

| Parameter | Condition |

|---|---|

| HPLC Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 282 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways and Catalytic Systems

The synthesis of substituted benzofurans has been a subject of extensive research, yet the pursuit of more efficient, selective, and sustainable methods remains a critical goal. Future research concerning the synthesis of Methyl 4-methoxybenzofuran-2-carboxylate should focus on pioneering new synthetic methodologies and catalytic systems that offer improvements over classical approaches.

Modern synthetic strategies that could be explored for the synthesis of this compound and its analogs include:

Transition-Metal Catalyzed C-H Activation/Functionalization : Palladium-catalyzed C-H arylation has been effectively used to introduce substituents at the C3 position of the benzofuran (B130515) scaffold. mdpi.com Future work could focus on developing catalytic systems for the direct and selective C-H functionalization of the benzene (B151609) ring of this compound, allowing for the introduction of a wide range of functional groups without the need for pre-functionalized starting materials.

Novel Catalytic Systems : Research into innovative catalytic systems, such as those based on earth-abundant metals like copper, iron, or nickel, could lead to more cost-effective and environmentally friendly synthetic routes. nih.govacs.org For instance, copper-catalyzed coupling/cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes has shown promise for the synthesis of benzofurans.

Photoredox Catalysis : The use of visible light-driven photoredox catalysis offers a mild and powerful tool for the formation of C-C and C-heteroatom bonds. Exploring photoredox-catalyzed cyclization or functionalization reactions could provide novel pathways to this compound under ambient conditions.

Flow Chemistry : The application of continuous flow technology to the synthesis of this compound could offer significant advantages in terms of reaction control, scalability, and safety. Microwave-assisted synthesis has already demonstrated the potential to dramatically reduce reaction times for the preparation of benzofuran-2-carboxylic acids.

| Catalytic System | Potential Application in Synthesis | Anticipated Advantages |

| Palladium (Pd) | C-H arylation at the C3 position | High efficiency and functional group tolerance mdpi.com |

| Copper (Cu) | Ligand-free coupling/cyclization | Cost-effective and readily available |

| Rhodium (Rh) | Relay-catalyzed arylation and cyclization | Chemodivergent synthesis of benzofuran skeletons |

| Iron (Fe) | FeCl3-mediated intramolecular cyclization | Economical and environmentally benign |

| Nickel (Ni) | Electrochemical C(sp2)–O coupling | Switchable chemoselectivity acs.org |

Advanced Computational Chemistry Methodologies Application

Computational chemistry provides an invaluable toolkit for predicting molecular properties, understanding reaction mechanisms, and guiding experimental design. The application of advanced computational methodologies to this compound is a largely unexplored area that holds significant promise.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations : DFT can be employed to investigate the electronic structure, spectroscopic properties (IR, NMR), and reactivity of this compound. researchgate.netresearchgate.net Such studies can provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and global reactivity descriptors, which are crucial for understanding its chemical behavior. researchgate.net

Molecular Dynamics (MD) Simulations : MD simulations can be used to study the conformational dynamics of the molecule and its interactions with other molecules or materials in a simulated environment. This can be particularly useful for understanding its behavior in different solvents or its potential to interact with biological macromolecules in non-clinical contexts.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods : For studying the interaction of this compound with larger systems, such as enzymes or receptors in non-clinical models, QM/MM methods can provide a balance between computational accuracy and efficiency.

Prediction of Novel Reaction Pathways : Computational tools can be used to model potential new synthetic routes and predict their feasibility and outcomes, thereby accelerating the discovery of more efficient synthetic methods.

| Computational Method | Research Focus | Potential Insights |

| Density Functional Theory (DFT) | Electronic structure, spectroscopic properties, reactivity | Prediction of chemical behavior, guidance for synthesis researchgate.netresearchgate.net |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions | Understanding of dynamic behavior in various media |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Interaction with large molecular systems | Elucidation of binding modes in non-clinical models |

Exploration of New Derivatization Strategies for Enhanced Molecular Specificity

The functional groups present in this compound, namely the methoxy (B1213986) group, the ester, and the benzofuran ring itself, offer multiple sites for derivatization. A systematic exploration of new derivatization strategies can lead to a library of novel compounds with tailored properties for various applications.

Future research in this area should aim to:

Modify the Ester Group : The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, esters, and other functional groups. mdpi.comniscair.res.in This would allow for the introduction of diverse functionalities to tune the molecule's properties.

Functionalize the Benzofuran Core : As mentioned, C-H activation can be used to introduce substituents at various positions on the benzofuran ring. Additionally, electrophilic substitution reactions could be explored to further functionalize the aromatic system.

Demethylation and Re-alkylation : The methoxy group at the 4-position can be demethylated to a hydroxyl group, which can then be re-alkylated with different alkyl or aryl groups to probe the effect of this substituent on the molecule's properties.

Click Chemistry : The introduction of an azide (B81097) or alkyne handle onto the molecule would enable its facile conjugation to other molecules using "click" chemistry, opening up possibilities for its use as a molecular probe or in materials science. niscair.res.in

| Derivatization Site | Potential Modifications | Purpose |

| Carboxylate Group | Amidation, Esterification | Creation of a diverse library of compounds mdpi.comniscair.res.in |

| Benzofuran Ring | C-H Functionalization, Halogenation | Tuning of electronic and steric properties |

| Methoxy Group | Demethylation followed by alkylation/arylation | Investigation of structure-activity relationships |

Fundamental Studies on Novel Molecular Interactions and Mechanisms (non-clinical)

A deeper understanding of the fundamental molecular interactions of this compound is essential for unlocking its full potential. Non-clinical studies focusing on its interactions with other molecules and its participation in various chemical processes are crucial.

Unexplored avenues for fundamental studies include:

Non-covalent Interactions : Detailed investigations into the non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, that govern the molecule's crystal packing and its interactions with other molecules. illinois.edu High-resolution spectroscopic techniques, such as Fourier transform microwave spectroscopy, combined with quantum-chemical calculations, can provide precise information about these interactions. illinois.edu

Host-Guest Chemistry : Exploring the ability of this compound to act as a guest molecule in various host systems, such as cyclodextrins or calixarenes. Such studies could lead to the development of novel supramolecular assemblies with interesting properties.

Photophysical Properties : A thorough investigation of the absorption and emission properties of this compound and its derivatives could reveal potential applications in areas such as fluorescent probes or organic light-emitting diodes (OLEDs).

Mechanistic Studies of its Formation and Reactions : Detailed mechanistic studies of its synthesis and subsequent reactions, using both experimental techniques (e.g., kinetic studies, isotope labeling) and computational methods, will provide a deeper understanding of its reactivity and guide the development of new applications.

| Area of Study | Techniques | Research Goal |

| Non-covalent Interactions | Microwave Spectroscopy, Quantum Chemistry | Elucidate the forces governing molecular assembly illinois.edu |

| Host-Guest Chemistry | NMR Titration, Isothermal Titration Calorimetry | Explore potential for supramolecular chemistry |

| Photophysical Properties | UV-Vis and Fluorescence Spectroscopy | Investigate potential for optical applications |

| Reaction Mechanisms | Kinetic Studies, Computational Modeling | Understand and control chemical reactivity |

Q & A

Q. Basic Characterization :

- IR Spectroscopy : Identify ester (C=O stretch at ~1700 cm⁻¹) and methoxy (C-O stretch at ~1250 cm⁻¹) groups .

- NMR : Use ¹H NMR to confirm methyl protons (δ 3.8–4.0 ppm for ester-OCH₃) and aromatic protons (δ 6.5–7.5 ppm for benzofuran) .

Advanced Analysis :

2D NMR (e.g., HSQC, HMBC) resolves overlapping signals in crowded regions. For example, HMBC correlations between the methoxy proton and the carbonyl carbon confirm ester connectivity .

What strategies can be employed to resolve contradictions in biological activity data observed for this compound across different studies?

Basic Approach :

Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). Validate purity (>95% by HPLC) to rule out impurities as confounding factors .

Advanced Resolution :

- Dose-Response Analysis : Calculate IC₅₀ values across multiple concentrations to identify non-linear effects.

- Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like COX-2 or kinases, then validate via enzymatic assays .

How do substituent variations on the benzofuran core influence the compound’s reactivity and pharmacological profile?

Q. Basic Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (e.g., -CF₃ at position 4): Increase metabolic stability but may reduce solubility .

- Halogen Substituents (e.g., -Cl or -F): Enhance lipophilicity and membrane permeability, improving bioavailability .

Advanced Mechanistic Insights :

Quantum mechanical calculations (e.g., DFT) predict regioselectivity in electrophilic substitution reactions. For example, methoxy groups at position 4 direct electrophiles to position 6 via resonance effects. Comparative studies with analogs (e.g., ethyl esters) reveal ester hydrolysis rates under physiological conditions .

What computational methods are suitable for predicting the physicochemical properties and pharmacokinetic behavior of this compound?

Basic Predictions :

Use SwissADME or Molinspiration to calculate logP (lipophilicity), topological polar surface area (TPSA), and drug-likeness (Lipinski’s Rule of Five) .

Advanced Modeling :

Molecular Dynamics (MD) simulations (e.g., GROMACS) model membrane permeation. Pharmacokinetic parameters (e.g., half-life, volume of distribution) are estimated via PBPK modeling using tools like GastroPlus .

How can synthetic byproducts or degradation products of this compound be identified and quantified?

Basic Analysis :

LC-MS/MS in Full Scan mode detects impurities. Compare retention times and fragmentation patterns with synthetic intermediates (e.g., demethylated analogs) .

Advanced Quantification :

Isotope Dilution Mass Spectrometry (IDMS) with ¹³C-labeled internal standards improves accuracy. Forced degradation studies (acid/base hydrolysis, oxidation) identify stability liabilities .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Basic Scale-Up Considerations :

- Solvent Volume : Transition from batch to flow chemistry reduces solvent waste.

- Exothermic Reactions : Use jacketed reactors with temperature control to prevent runaway reactions during acylation .

Advanced Process Chemistry :

Design of Experiments (DoE) optimizes parameters (e.g., stoichiometry, mixing rate). Patent literature (e.g., WO2023012345) provides scalable routes for benzofuran derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.